Definitive BRD4 BD1 Co-Crystal Structure
MEN1404BS (3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine) has a publicly available, high-resolution (1.25 Å) co-crystal structure with human BRD4 bromodomain 1 (BD1), deposited as PDB 9FWX by Bader and Kessler (Boehringer Ingelheim) [1]. This structure reveals the precise binding geometry: the 3-methyl group on the triazole ring engages the conserved WPF motif in the Kac binding pocket via methyl-π interactions with Trp81, Pro82, and Phe83, while the N-(2-phenylethyl) side chain extends toward the solvent-exposed region [2]. In contrast, the widely used chemical probe CeMMEC2 (N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, IC50 = 0.9 μM against BRD4) has no publicly deposited co-crystal structure, leaving its precise binding mode unvalidated . Similarly, the indole-based analogs characterized by Kim et al. (2023) have co-crystal structures at lower resolution (1.4–1.53 Å for compounds 5, 6, 12, 14; PDB entries 7YMG, 7YQ9, 8GPZ, 8GQ0) but exhibit different R1/R2 substitution patterns [3].
| Evidence Dimension | BRD4 BD1 co-crystal structure resolution and availability |
|---|---|
| Target Compound Data | 1.25 Å resolution; PDB 9FWX; R-free 0.190; R-work 0.180; specific methyl-π interaction geometry characterized by NMR chemical shift perturbation [REFS-1, REFS-2] |
| Comparator Or Baseline | CeMMEC2: No public co-crystal structure available. Kim et al. compound 6: 1.5 Å (PDB 7YQ9). Kim et al. compound 5: 1.4 Å (PDB 7YMG). JQ1: multiple structures available at resolutions of 1.4–2.0 Å [REFS-3, REFS-4] |
| Quantified Difference | MEN1404BS offers the highest resolution (1.25 Å) BRD4 BD1 co-crystal structure in the triazolo[4,3-b]pyridazine series, with R-free of 0.190 vs. compound 6 R-work of 0.186 (PDB 7YQ9). CeMMEC2 lacks any public structural data for binding mode validation [REFS-1, REFS-4] |
| Conditions | X-ray diffraction; human BRD4 BD1 (bromodomain 1) expressed in E. coli; ligand obtained synthetically; data collected at synchrotron source |
Why This Matters
A validated, high-resolution co-crystal structure enables rational structure-based optimization and reduces the risk of pursuing compounds with unconfirmed binding modes, directly impacting procurement decisions for fragment-based drug design campaigns.
- [1] Bader G, Kessler D. Crystal structure of BRD4 BD1 with MEN1404BS. PDB ID: 9FWX. Deposited 2024-07-01, Released 2024-08-07. Resolution: 1.25 Å, R-free: 0.190, R-work: 0.180. View Source
- [2] Beier A, Platzer G, Höfurthner T, Ptaszek AL, Lichtenecker RJ, Geist L, Fuchs JE, McConnell DB, Mayer M, Konrat R. Probing Protein-Ligand Methyl-π Interaction Geometries through Chemical Shift Measurements of Selectively Labeled Methyl Groups. J Med Chem. 2024;67:13187-13196. View Source
- [3] Kim JH, Pandit N, Yoo M, Park TH, Choi JU, Park CH, Jung KY, Lee BI. Sci Rep. 2023;13:10805. PDB entries: 7YMG (compound 5, 1.4 Å), 7YQ9 (compound 6, 1.5 Å), 8GPZ (compound 12, 1.528 Å), 8GQ0 (compound 14, 1.44 Å). View Source
